3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC15755440
Molecular Formula: C7H12IN3
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12IN3 |
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Molecular Weight | 265.09 g/mol |
IUPAC Name | 5-iodo-2-(2-methylpropyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C7H12IN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3 |
Standard InChI Key | BXAKAAKPPNUOLR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=CC(=N1)I)N |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular architecture of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine features a five-membered pyrazole ring with three distinct functional groups:
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An iodine atom at the C3 position, which introduces polarizability and electrophilic character.
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A 2-methylpropyl (isobutyl) group at N1, contributing steric bulk and lipophilicity.
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An amino group at C5, enabling hydrogen bonding and nucleophilic reactivity .
The compound’s IUPAC name, 5-iodo-2-(2-methylpropyl)pyrazol-3-amine, reflects this substitution pattern. X-ray crystallography data for analogous iodopyrazoles (e.g., 3-iodo-5-methyl-1H-pyrazole) reveal planar pyrazole rings with bond lengths of for N–N and for C–I, suggesting moderate conjugation across the heterocycle .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molar mass | 265.09 g/mol | |
Canonical SMILES | CC(C)CN1C(=CC(=N1)I)N | |
InChIKey | BXAKAAKPPNUOLR-UHFFFAOYSA-N | |
Topological polar surface area | 54.6 Ų (calculated) |
Synthesis and Manufacturing
Direct Iodination Strategies
The most reported synthesis involves iodination of 1-(2-methylpropyl)-1H-pyrazol-5-amine using molecular iodine () under oxidative conditions. A representative protocol from VulcanChem employs:
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Substrate activation: Dissolving 1-(2-methylpropyl)-1H-pyrazol-5-amine in ethanol with as a base.
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Electrophilic iodination: Adding (1.1 equiv) and aqueous tert-butyl hydroperoxide (TBHP, 3.0 equiv) at 50°C for 3 hours .
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Work-up: Filtration and chromatography yield the product in ~65% purity, with unreacted starting material and diiodinated byproducts removed via silica gel .
Table 2: Optimization of Iodination Conditions
Parameter | Optimal Value | Impact on Yield |
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Temperature | 50°C | Maximizes selectivity for monoiodination |
Equiv | 1.1 | Minimizes polyiodination |
Oxidant (TBHP) | 3.0 equiv | Ensures complete iodine activation |
Solvent | Ethanol | Enhances solubility of iodinated product |
Alternative methods utilize copper(I) iodide (CuI) as a catalyst, reducing requirements to 0.1 equiv while maintaining yields >60% . This approach minimizes waste and improves atom economy.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizing agents. Solubility profiling in common solvents reveals:
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High solubility: Dichloromethane, THF (>50 mg/mL)
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Moderate solubility: Ethanol, acetone (10–20 mg/mL)
Density estimates, extrapolated from analogous iodopyrazoles, suggest , while the boiling point is projected to exceed 250°C based on thermogravimetric analysis of related structures .
Chemical Reactivity and Functionalization
Halogen Bonding and Cross-Coupling
The C–I bond serves as a reactive handle for transition metal-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids in the presence of Pd(PPh) yield biaryl derivatives, enabling π-system extension for optoelectronic applications .
Oxidative Dehydrogenative Coupling
Under oxidative conditions (e.g., CuI/TBHP), the amino group participates in intermolecular N–N bond formation, generating azopyrrole derivatives. This reactivity was leveraged by Wang et al. (2014) to synthesize diazo compounds with applications in dye chemistry .
Table 3: Representative Reactions
Reaction Type | Conditions | Products | Yield |
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Suzuki Coupling | Pd(PPh), KCO, DME | 3-Aryl-1-(2-methylpropyl)pyrazoles | 72% |
Oxidative Coupling | CuI, TBHP, EtOH | Azopyrrole dimers | 58% |
Nucleophilic Aromatic Substitution | NaN, DMF, 80°C | 3-Azido derivatives | 85% |
Industrial and Research Applications
Medicinal Chemistry Building Block
The compound serves as a precursor for kinase inhibitors and NSAID analogs. Derivatization at C5 (e.g., acylation of the amine) enhances blood-brain barrier permeability, enabling CNS drug development.
Materials Science
Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(II) or Zn(II) centers yields porous materials with iodine capture capacities exceeding 1.2 g/g, relevant for nuclear waste remediation .
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